molecular formula C8H18Cl2N2O B2914619 3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride CAS No. 128200-12-4

3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride

Cat. No.: B2914619
CAS No.: 128200-12-4
M. Wt: 229.15
InChI Key: OUKVGTYIZUXBIR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride (CAS 119904-90-4), also known as (S)-3-aminoquinuclidine dihydrochloride, is a bicyclic amine derivative with a hydroxyl and aminomethyl group at the 3-position of the quinuclidine scaffold. Its molecular formula is C₈H₁₅N₂O·2HCl (MW 233.14 g/mol).

Properties

IUPAC Name

3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-5-8(11)6-10-3-1-7(8)2-4-10;;/h7,11H,1-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKVGTYIZUXBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128200-12-4
Record name 3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride
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Scientific Research Applications

3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Structural Derivatives of the Quinuclidine Core

The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a common motif in medicinal chemistry. Below is a comparison of key derivatives:

Compound Name Substituents CAS Number Molecular Formula Key Features
Target Compound 3-(Aminomethyl), 3-hydroxy, dihydrochloride 119904-90-4 C₈H₁₅N₂O·2HCl Dual functional groups (aminomethyl and hydroxyl); dihydrochloride salt form .
Aceclidine Hydrochloride 3-Acetate, 3-hydroxy, monohydrochloride 6109-70-2 C₉H₁₅NO₃·HCl Acetate ester at 3-position; used in research for cholinergic activity .
(R)-3-Quinuclidinol 3-Hydroxy 25333-42-0 C₇H₁₃NO Simple alcohol derivative; lacks aminomethyl group .
PNU-282987 3-(4-Chlorobenzamide) 341150-63-0 C₁₃H₁₆ClN₃O·HCl Aromatic amide substituent; selective α7 nicotinic receptor agonist .
AR-R17779 Spirooxazolidine ring at 3-position 196929-78-9 C₁₀H₁₆N₂O₂·HCl Spirocyclic modification; partial agonist at α7 receptors .

Pharmacological and Toxicological Data

Compound Receptor Activity LD₅₀ (Mouse) Notes
Target Compound Not fully characterized No data available Dihydrochloride form likely enhances solubility and stability .
Aceclidine Hydrochloride Muscarinic agonist 27 mg/kg (IV) Higher acute toxicity compared to non-ester derivatives .
(R)-3-Quinuclidinol Unspecified Not reported Used as a chiral building block in synthesis .
PNU-282987 α7 nAChR agonist 45 mg/kg (IV) Demonstrates cognitive-enhancing effects in preclinical models .
3-Azabicyclo[3.2.1]octane derivative (CAS 1220-31-1) Unspecified 104 mg/kg (IP) Structural variation (3.2.1 bicyclo system) reduces toxicity .

Receptor Binding and Selectivity

  • nicotinic receptors. However, specific receptor affinity data are lacking .
  • Aceclidine : Acts as a muscarinic acetylcholine receptor (mAChR) agonist, used in studies for glaucoma and Alzheimer’s disease due to its ability to enhance cholinergic transmission .
  • PNU-282987 and AR-R17779 : Both target α7 nicotinic receptors but differ in efficacy; PNU-282987 is a full agonist, while AR-R17779 is partial. Structural modifications (e.g., spiro rings) significantly alter binding kinetics .

Biological Activity

The compound 3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride , also known as (3S)-3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride , is a bicyclic amine that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₈Cl₂N₂O
  • Molecular Weight : 229.15 g/mol
  • CAS Number : 1221974-62-4
  • Structure :

    Chemical Structure

Pharmacological Effects

  • Anticholinergic Activity :
    • The compound exhibits anticholinergic properties, which are significant in treating various conditions such as overactive bladder and gastrointestinal disorders. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter involved in muscle contractions and various bodily functions.
  • Neuroprotective Effects :
    • Research indicates that compounds similar to this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are attributed to the compound's ability to modulate neurotransmitter levels and protect neuronal integrity.
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may exhibit antitumor properties, particularly through pathways involving apoptosis (programmed cell death) and inhibition of tumor growth factors.

The biological activity of this compound is primarily mediated through:

  • Receptor Interaction : The compound interacts with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors, influencing cellular signaling pathways.
  • Inhibition of Enzymes : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of acetylcholine in synaptic clefts.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against oxidative stress-induced neuronal damage. The findings indicated a reduction in markers of oxidative stress and improved cognitive function post-treatment.

Study 2: Antitumor Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.

Data Summary Table

Biological ActivityEffectMechanism
AnticholinergicReduces muscle contractionsBlocks acetylcholine receptors
NeuroprotectiveProtects neuronsModulates neurotransmitter levels
AntitumorInhibits tumor growthInduces apoptosis

Q & A

Basic: What are the established methodologies for synthesizing and characterizing 3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride?

Answer:
Synthesis typically involves cyclization reactions of precursor amines or alcohols under controlled conditions (e.g., acid catalysis or reductive amination). Key steps include:

  • Optimization of reaction conditions : Temperature, solvent polarity, and stoichiometric ratios (e.g., HCl for salt formation) are critical for yield and purity .
  • Purification : Use of recrystallization or column chromatography to isolate the dihydrochloride salt.
  • Characterization :
    • NMR spectroscopy (¹H/¹³C) to confirm bicyclic structure and substitution patterns.
    • HPLC with UV/Vis detection for purity assessment (>95% recommended for pharmacological studies) .
    • Mass spectrometry (ESI-MS) for molecular weight verification (theoretical ~303.27 g/mol) .

Advanced: How do stereochemical variations in the azabicyclo[2.2.2]octane scaffold influence receptor binding affinity?

Answer:
Stereochemistry significantly impacts interactions with chiral receptors (e.g., nicotinic acetylcholine receptors). Methodologies include:

  • Chiral resolution : Use of chiral stationary phases in HPLC or SFC to isolate enantiomers .
  • X-ray crystallography : To determine absolute configuration and correlate with activity .
  • Pharmacological assays : Competitive binding studies (e.g., radioligand displacement) to quantify affinity differences between (R)- and (S)-enantiomers .

Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound?

Answer:
Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Laboratory studies :
    • Hydrolysis/photolysis : Assess stability under varying pH and UV exposure .
    • Sorption experiments : Determine soil-water partitioning coefficients (Kd) .
  • Field studies :
    • Monitor degradation products using LC-HRMS in simulated ecosystems.
  • Modeling : QSAR (Quantitative Structure-Activity Relationship) to predict bioaccumulation potential .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist effects)?

Answer:
Contradictions may arise from differences in assay conditions or receptor subtypes. Strategies:

  • Standardize assays : Use identical cell lines (e.g., CHO-K1 expressing human receptors) and buffer conditions .
  • Functional vs. binding assays : Differentiate allosteric modulation from direct competition using calcium flux assays vs. radioligand binding.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies .

Basic: What analytical methods are validated for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Optimize using a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
  • Validation parameters :
    • Linearity : 1–1000 ng/mL (R² > 0.99).
    • LOD/LOQ : 0.3 ng/mL and 1 ng/mL, respectively.
    • Recovery : >85% in plasma via protein precipitation .

Advanced: How can degradation pathways of the compound be elucidated under stressed conditions?

Answer:

  • Forced degradation studies :
    • Acid/base hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
    • Oxidative stress : 3% H₂O₂ at room temperature.
  • Analytical tools :
    • LC-PDA-ELSD to detect non-UV-active degradants.
    • HRMS for structural identification of impurities .

Advanced: What computational approaches are suitable for predicting interactions with neurological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 2QC1) to map binding pockets.
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
  • QSAR modeling : Train models on bicyclic amine datasets to predict Ki values .

Basic: What stability-indicating parameters should be monitored during formulation development?

Answer:

  • Storage conditions : Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.
  • Key metrics :
    • Purity : HPLC area% (>98% over shelf life).
    • Water content : Karl Fischer titration (<1% w/w).
    • Particle size : Laser diffraction to prevent aggregation .

Advanced: How to design a toxicological study evaluating chronic exposure effects?

Answer:

  • In vitro : HepG2 cell assays for hepatotoxicity (IC50 determination).
  • In vivo :
    • Rodent models : 90-day oral gavage (doses: 10, 50, 100 mg/kg).
    • Endpoints : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine) .

Advanced: What statistical methods address variability in pharmacokinetic data across studies?

Answer:

  • Mixed-effects modeling : Account for inter-study variability using software like NONMEM.
  • Bootstrap resampling : Estimate confidence intervals for parameters (e.g., t½, Cmax).
  • Meta-regression : Identify covariates (e.g., species, dose) influencing AUC .

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